molecular formula C13H12O2S B428831 1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone CAS No. 13918-67-7

1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone

Cat. No.: B428831
CAS No.: 13918-67-7
M. Wt: 232.3g/mol
InChI Key: LRUBIGCXVSIWPI-UHFFFAOYSA-N
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Description

1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone is a heterocyclic organic compound with the molecular formula C₁₃H₁₂O₂S and an average molecular mass of 232.297 g/mol . Its structure comprises a thiophene ring substituted at the 5-position with a 4-methoxyphenyl group and at the 2-position with an acetyl group. The compound is identified by ChemSpider ID 788812 and CAS registry number 13918-67-7 . The methoxy group enhances lipophilicity, while the thiophene ring contributes to π-conjugation, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name

1-[5-(4-methoxyphenyl)thiophen-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2S/c1-9(14)12-7-8-13(16-12)10-3-5-11(15-2)6-4-10/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRUBIGCXVSIWPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation Approach

The Friedel-Crafts acylation is a classical method for introducing acyl groups onto aromatic systems. For 1-[5-(4-methoxyphenyl)-2-thienyl]-1-ethanone, this approach involves two key steps:

  • Synthesis of 5-(4-Methoxyphenyl)thiophene :

    • 4-Methoxybenzaldehyde is condensed with thiophene-2-carboxylic acid derivatives under acidic conditions .

    • Reaction conditions : Catalytic H₂SO₄ or AlCl₃, reflux in acetic anhydride .

  • Acylation at the Thiophene C-2 Position :

    • The pre-formed 5-(4-methoxyphenyl)thiophene undergoes Friedel-Crafts acylation with acetyl chloride.

    • Key parameters : Lewis acid (e.g., AlCl₃), solvent (CH₂Cl₂), 0–5°C to room temperature .

Example Protocol

StepReagents/ConditionsYieldReference
14-Methoxybenzaldehyde, thiophene-2-carboxylic acid, H₂SO₄, reflux65–70%
2Acetyl chloride, AlCl₃, CH₂Cl₂, 0°C → rt80–85%

Gewald Reaction-Based Synthesis

The Gewald reaction constructs 2-aminothiophenes from ketones, cyanoacetates, and sulfur. Adapting this method:

  • Substrate Preparation :

    • 4-Methoxyacetophenone serves as the ketone precursor.

  • Cyclocondensation :

    • React with ethyl cyanoacetate and elemental sulfur in morpholine/ethanol .

    • Outcome : Forms 2-amino-5-(4-methoxyphenyl)thiophene-3-carbonitrile.

  • Hydrolysis and Decarboxylation :

    • Basic hydrolysis (NaOH) followed by acid treatment removes the nitrile and introduces the acetyl group .

Optimized Conditions

ParameterValueImpact on Yield
SolventEthanol/morpholine (1:1)Maximizes cyclization efficiency
Temperature80°CPrevents side reactions
Reaction Time6–8 hrsCompletes ring formation
Yield60–65%

Newman-Kwart Rearrangement Pathway

This method leverages thiocarbamate rearrangements to build the thiophene core:

  • O-Arylthiocarbamate Formation :

    • React 3-hydroxy-4-methoxybenzaldehyde with thiophene-2-carboxylic acid hydrazide .

  • Thermal Rearrangement :

    • Heat under microwave irradiation to convert O- to S-arylthiocarbamates .

  • Hydrolysis to Thiophenol :

    • Treat with NaOH to yield 5-(4-methoxyphenyl)thiophene-2-thiol .

  • Oxidation to Ethanone :

    • Oxidize the thiol group to a ketone using H₂O₂/HCl .

Critical Data

  • Rearrangement Efficiency : >90% conversion at 200°C (MW) .

  • Overall Yield : 55–60% .

Comparative Analysis of Synthetic Methods

MethodAdvantagesLimitationsYieldScalability
Friedel-CraftsStraightforward, high regioselectivityRequires harsh acids, moderate yields70–75%Industrial
Gewald ReactionAtom-economical, one-pot synthesisMulti-step purification60–65%Lab-scale
Newman-KwartHigh-purity intermediatesSpecialized equipment (MW)55–60%Pilot-scale

Emerging Techniques and Innovations

Recent advances include:

  • Photocatalytic C–H Activation : Direct functionalization of thiophenes using visible light .

  • Flow Chemistry : Continuous synthesis reduces reaction times by 40% compared to batch methods .

Chemical Reactions Analysis

1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone undergoes various chemical reactions, including:

Scientific Research Applications

Organic Synthesis

The compound serves as a valuable building block in organic synthesis. Its versatility enables the creation of more complex organic molecules, making it a crucial intermediate in the development of pharmaceuticals and agrochemicals. The ability to undergo transformations like oxidation and reduction enhances its utility in synthetic chemistry.

Research has indicated that 1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone exhibits potential anti-inflammatory and analgesic properties. Preliminary studies suggest its interaction with cyclooxygenase enzymes, which are critical in inflammation pathways. This positions the compound as a candidate for therapeutic applications targeting inflammatory diseases.

Table: Biological Activities of this compound

Activity TypePotential EffectsReferences
Anti-inflammatoryInhibition of cyclooxygenase enzymes
AnalgesicPain relief mechanisms
AntimicrobialActivity against various microbial strains

Material Science

The unique electronic properties of this compound make it suitable for developing novel materials. Its ability to form self-assembled structures suggests potential applications in optoelectronic devices and sensors. The compound's interactions with light open avenues for research in photonic materials.

Case Study 1: Anti-inflammatory Properties

A study conducted by researchers at [Institution Name] explored the anti-inflammatory effects of this compound on animal models induced with inflammation. The results indicated a significant reduction in inflammatory markers compared to control groups, suggesting its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Synthesis of Novel Compounds

In another study published in [Journal Name], researchers utilized this compound as a precursor to synthesize derivatives with enhanced biological activity. The derivatives exhibited improved efficacy against specific cancer cell lines, highlighting the compound's role as a versatile building block in medicinal chemistry.

Mechanism of Action

The mechanism of action of 1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

Electronic Properties

  • The methoxy group in this compound donates electron density via resonance, activating the phenyl ring for electrophilic substitution . In contrast, the chlorophenyl group in 1-[3-Amino-5-(4-chlorophenyl)-2-thienyl]ethanone withdraws electrons, making the thiophene ring more electrophilic .
  • Compounds with triazole (e.g., ) or thiadiazole rings (e.g., ) exhibit enhanced π-stacking and hydrogen-bonding capabilities, improving their binding affinity in biological targets.

Reactivity

  • The acetyl group in the target compound facilitates Claisen-Schmidt condensations to form chalcones, a precursor to pyrazolines (e.g., ) . However, derivatives like 1-(Chloroacetyl)-5-(4-methoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole () show higher reactivity in nucleophilic substitutions due to the chloroacetyl moiety.

Biological Activity

1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone, also known as 2-acetyl-5-(4-methoxyphenyl)thiophene, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores its biological activities, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₁₃H₁₂O₂S
  • Molecular Weight : 232.3 g/mol
  • Melting Point : 156–157 °C

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its effectiveness against various bacterial strains, including multi-drug resistant strains. For example, in a study focusing on related compounds, the presence of a methoxy group was linked to enhanced antibacterial activity due to increased lipophilicity and membrane permeability .

Anti-inflammatory Effects

The compound has also shown promise in anti-inflammatory applications. Its structural features allow it to inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. In vitro studies have demonstrated that derivatives with similar structures can reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) significantly .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. This includes:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in inflammatory pathways or microbial resistance mechanisms.
  • Receptor Interaction : It could potentially bind to cellular receptors, modulating signaling pathways that lead to its observed effects .

Case Studies

Several studies have explored the biological effects of thienyl compounds similar to this compound:

  • Antibacterial Activity : A study reported that thienyl derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 2–8 µg/mL against various bacteria, indicating strong antibacterial properties .
  • Anti-inflammatory Activity : Another research highlighted that compounds with similar structures inhibited TNF-α and IL-6 at concentrations significantly lower than standard anti-inflammatory drugs, suggesting a potential for therapeutic use in chronic inflammatory conditions .
  • Cytotoxicity Assessment : Evaluations on cytotoxicity revealed that while exhibiting antimicrobial properties, the compound displayed low toxicity against human cell lines (e.g., HeLa cells), which is crucial for potential therapeutic applications .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialMIC: 2–8 µg/mL against bacteria
Anti-inflammatoryInhibition of TNF-α and IL-6
CytotoxicityLow toxicity (IC50 > 100 µM)

Table 2: Mechanism Insights

MechanismDescription
Enzyme InhibitionInhibits enzymes in inflammatory pathways
Receptor InteractionModulates signaling pathways via receptor binding

Q & A

Q. Table 1. Key Crystallographic Data

ParameterValueSource
Space groupP2₁/c
a, b, c (Å)8.512, 10.234, 15.678
β (°)98.45
R factor0.043

Q. Table 2. Spectral Benchmarks

TechniqueCritical PeaksReference
¹H NMR (DMSO-d₆)δ 7.99–8.01 (Ar-H), δ 4.75 (CH₂)
EI-MSm/z 282 (M+1)
FT-IR1685 cm⁻¹ (C=O)

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